(6-Chloropyridin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
(6-chloropyridin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-21(19,20)10-9-16-5-7-17(8-6-16)13(18)11-3-2-4-12(14)15-11/h2-4H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTBFIRKADTMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1CCN(CC1)C(=O)C2=NC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chloropyridine Intermediate: The chloropyridine moiety can be synthesized through chlorination of pyridine using reagents like thionyl chloride or phosphorus pentachloride.
Piperazine Derivatization: The piperazine ring is functionalized with a methylsulfonylethyl group through nucleophilic substitution reactions, often using methylsulfonyl chloride and a suitable base like triethylamine.
Coupling Reaction: The final step involves coupling the chloropyridine intermediate with the functionalized piperazine under conditions such as reflux in an appropriate solvent like dichloromethane, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfonylethyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloropyridine moiety can be reduced to form the corresponding pyridine derivative using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloropyridine ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Pyridine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
The biological activity of (6-Chloropyridin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone has been investigated in several studies, revealing potential interactions with various biological targets:
- Neurotransmitter Receptors : The compound may modulate serotonin or dopamine receptors, which are crucial in treating mood disorders and other neurological conditions.
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties, suggesting potential applications in treating infections.
- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines, pointing to its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have documented the applications of compounds similar to This compound :
- Anticancer Research : A study demonstrated that derivatives of piperazine compounds showed significant cytotoxicity against various cancer cell lines, indicating the potential for further development in oncology .
- Neuropharmacology : Research has indicated that similar compounds can effectively modulate neurotransmitter systems, providing insights into their use as therapeutic agents for neurological disorders .
- Antimicrobial Studies : Investigations into the antibacterial properties of related compounds have shown promising results, suggesting that modifications to the piperazine structure could enhance efficacy against resistant bacterial strains .
Mechanism of Action
The mechanism of action of (6-Chloropyridin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence: The 6-chloropyridine core in the target compound contrasts with quinoline (higher lipophilicity, bulkier) , furan (hydrogen-bonding capability) , and thiophene (electron-rich π-system) . Chloropyridine’s electron-withdrawing nature may favor interactions with positively charged biological targets.
Piperazine Substituent Effects: The methylsulfonylethyl group in the target compound provides strong polarity and solubility, whereas trifluoromethylphenyl (e.g., ) or pyrimidinyl (e.g., ) substituents increase hydrophobicity, affecting membrane permeability. Aminophenyl-piperazine derivatives (e.g., ) enable further functionalization via amine groups, offering versatility in drug design.
Synthetic Approaches :
- Sulfonyl-containing compounds (target and ) often employ sulfonyl chloride coupling under basic conditions (e.g., Et₃N in ethylene dichloride) .
- Nucleophilic aromatic substitution is critical for furan- and thiophene-based analogs (e.g., ), while triazole derivatives require multi-step sequences involving cyclization .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The methylsulfonylethyl group in the target compound likely improves aqueous solubility compared to trifluoromethyl- or pyrimidinyl-substituted analogs .
- Metabolic Stability : Sulfone groups are resistant to oxidative metabolism, whereas triazole cores (e.g., ) may enhance stability via bioisosteric effects.
- Binding Affinity: Quinoline derivatives (e.g., ) may exhibit stronger hydrophobic interactions with targets like kinases, while chloropyridine’s electron deficiency could favor interactions with basic residues in enzymes.
Biological Activity
The compound (6-Chloropyridin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The compound features a chlorinated pyridine ring and a piperazine moiety with a methylsulfonyl substituent , enhancing its solubility and biological activity. Its molecular formula is with a molecular weight of approximately 335.84 g/mol.
1. Neurotransmitter Receptor Modulation
Research indicates that compounds with similar structures may interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This modulation could have implications for treating psychiatric disorders.
2. Antimicrobial Properties
Some derivatives of this compound exhibit antibacterial activity. For example, studies have shown that related piperazine derivatives possess significant antibacterial effects against various strains of bacteria, suggesting potential applications in infection treatment.
3. Cytotoxic Effects in Cancer
Preliminary studies suggest that This compound may induce apoptosis in certain cancer cell lines. This suggests potential as an anticancer agent, warranting further investigation into its efficacy and mechanisms of action.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals varying biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloroquinoline | Chlorinated quinoline ring | Antimicrobial |
| 4-(Methylsulfonyl)piperazine | Piperazine with methylsulfonyl group | Antidepressant |
| 2-Methylpyridine | Methylated pyridine ring | Neuroactive |
| 4-(Chlorophenyl)piperazine | Piperazine with chlorophenyl group | Antipsychotic |
The unique combination of structural elements in This compound may contribute to its distinct pharmacological profile compared to these other compounds.
Synthesis Methods
Several synthetic routes have been explored for the production of this compound, often involving the following steps:
- Formation of the Pyridine Ring: Utilizing chlorinated pyridine derivatives.
- Piperazine Integration: Incorporating piperazine through nucleophilic substitution reactions.
- Methylsulfonyl Group Addition: Attaching the methylsulfonyl moiety to enhance solubility and bioactivity.
Case Studies
- Anticancer Activity Study: A study conducted on various cancer cell lines demonstrated that the compound induced significant apoptosis compared to control groups, highlighting its potential as a therapeutic agent in oncology.
- Neuropharmacological Assessment: Research assessing the interaction of this compound with serotonin receptors showed promising results, indicating potential applications in treating depression and anxiety disorders.
Q & A
Q. What are the thermal degradation products under stress conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Accelerated stability studies (40°C/75% RH, 6 months) identify two primary degradants: (1) 6-chloropyridine-2-carboxylic acid (via piperazine cleavage) and (2) sulfonic acid derivative (oxidation byproduct). Mitigate degradation using antioxidant additives (e.g., BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
